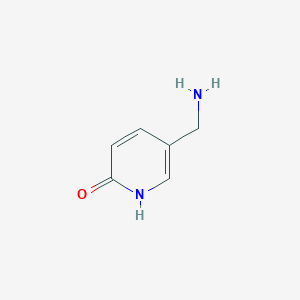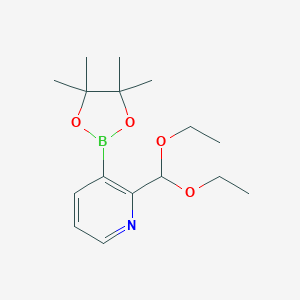![molecular formula C13H11N5O B111672 6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 132813-99-1](/img/structure/B111672.png)
6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (AMPCP) is a small molecule compound that has been studied extensively for its potential applications in scientific research. AMPCP has been found to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Antibacterial Activity
Pyrazole derivatives, such as the one , have shown promising antibacterial activity against various bacterial strains like B. subtilis, S. aureus, P. aeruginosa, E. coli .
Antifungal Activity
These compounds also exhibit antifungal activity, particularly against strains like A. flavus and A. niger .
Synthesis of Other Compounds
The compound can be used in the synthesis of other complex compounds. For example, substituted 3-hydroxypyrazoles were prepared based on ethyl esters of substituted 4- (pyridin-2-ylthio)- or 4- (1,4-dihydropyridin-2-ylthio)acetoaceti .
Ligands for Estrogen Receptor
Unsymmetrically substituted systems of interest as ligands for the estrogen receptor can be prepared using 4-alkyl-1,3,5-triarylpyrazoles .
Mécanisme D'action
Target of Action
Similar compounds have been shown to have binding activities to both the atp-binding pocket and the lipid-binding pocket of p38 map kinase . The p38 MAP kinase is a type of protein kinase that is involved in cellular responses to stress and inflammation.
Mode of Action
The compound interacts with its targets by binding to the ATP-binding pocket and the lipid-binding pocket of p38 MAP kinase . This binding can inhibit the activity of the kinase, leading to changes in the cellular responses to stress and inflammation.
Biochemical Pathways
The compound affects the p38 MAP kinase pathway. This pathway plays a crucial role in cellular responses to stress and inflammation. By inhibiting the p38 MAP kinase, the compound can potentially alter these responses .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve changes in cellular responses to stress and inflammation, given its interaction with p38 MAP kinase . .
Propriétés
IUPAC Name |
6-amino-3-methyl-4-pyridin-3-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c1-7-10-11(8-3-2-4-16-6-8)9(5-14)12(15)19-13(10)18-17-7/h2-4,6,11H,15H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGIWUNRWYXGJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B111611.png)



![[(E)-2-Aminoethenyl]dimethylamine](/img/structure/B111639.png)



